N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide
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Overview
Description
N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a butanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Butanimidamide Moiety: The butanimidamide moiety can be synthesized by reacting an appropriate butanoyl chloride with hydroxylamine to form the N’-hydroxybutanimidamide, which is then coupled with the pyrazole ring.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and trifluoromethylation steps, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Research: The compound is used in studies involving cell signaling pathways and gene expression.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine moiety can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-3-(3-trifluoromethyl-1H-pyrazol-1-yl)butanimidamide: Lacks the methyl group on the pyrazole ring.
N’-Hydroxy-3-(5-methyl-1H-pyrazol-1-yl)butanimidamide: Lacks the trifluoromethyl group.
Uniqueness
N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is unique due to the presence of both the trifluoromethyl and methyl groups on the pyrazole ring, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
IUPAC Name |
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVSSGYZPFFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(C)C/C(=N/O)/N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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